molecular formula C19H21ClF3NO2 B13837569 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

Cat. No.: B13837569
M. Wt: 387.8 g/mol
InChI Key: ZLULQLPEPWBXEH-UHFFFAOYSA-N
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Description

2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoate group, a trifluoromethyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with 1-methyl-2-aminoethanol under basic conditions to form the intermediate. This intermediate is then reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or aminoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Acetate Hydrochloride
  • 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Propionate Hydrochloride

Uniqueness

Compared to similar compounds, 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride exhibits unique properties due to the presence of the benzoate group. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C19H21ClF3NO2

Molecular Weight

387.8 g/mol

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(13-16-9-5-6-10-17(16)19(20,21)22)23-11-12-25-18(24)15-7-3-2-4-8-15;/h2-10,14,23H,11-13H2,1H3;1H

InChI Key

ZLULQLPEPWBXEH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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